molecular formula C23H14F3N3O B2584072 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-15-0

6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2584072
CAS No.: 901005-15-0
M. Wt: 405.38
InChI Key: FJPLPDZRGWLLHS-UHFFFAOYSA-N
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Description

6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s metabolic stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Quinoline ring construction: The pyrazole intermediate can then undergo cyclization with an appropriate aromatic aldehyde or ketone.

    Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance binding affinity and selectivity. The compound may modulate specific signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-difluoro-1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 6,8-difluoro-1-(4-bromophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 6,8-difluoro-1-(4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The unique combination of fluorine atoms and methoxy groups in 6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline may confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.

Properties

IUPAC Name

6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3O/c1-30-17-4-2-3-13(9-17)21-19-12-27-22-18(10-15(25)11-20(22)26)23(19)29(28-21)16-7-5-14(24)6-8-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPLPDZRGWLLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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